Tonazocine

Description

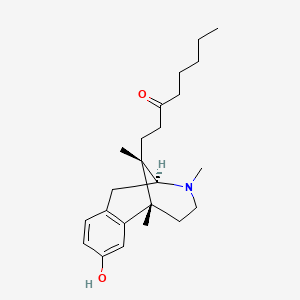

Tonazocine is a synthetic opioid analgesic belonging to the benzomorphan class, which includes compounds with mixed agonist-antagonist activity at opioid receptors. It is primarily used for moderate to severe pain management, particularly in post-surgical settings .

Properties

CAS No. |

71461-18-2 |

|---|---|

Molecular Formula |

C23H35NO2 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |

InChI |

InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23-/m1/s1 |

InChI Key |

UDNUCVYCLQJJBY-XPWALMASSA-N |

Isomeric SMILES |

CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C |

Canonical SMILES |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tonazocine involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

Formation of the Benzomorphan Core: The benzomorphan core is synthesized through a series of cyclization reactions involving suitable starting materials.

Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as hydroxyl and ketone groups.

Final Assembly: The final assembly involves coupling the modified core with an octanone derivative to form this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Tonazocine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Substitution reactions can introduce different functional groups into the benzomorphan core.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: As a model compound for studying opioid receptor interactions and developing new analgesics.

Biology: For understanding the mechanisms of pain modulation and opioid receptor function.

Medicine: Investigated for its analgesic properties and potential use in pain management without the severe side effects of traditional opioids.

Mechanism of Action

Tonazocine exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid and delta-opioid receptors, with a higher affinity for the delta-opioid receptor . This interaction leads to the modulation of pain signals and provides analgesic effects. The compound also has some activity at the kappa-opioid receptor, which may contribute to its sedative effects and potential for inducing hallucinations in some patients .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Tonazocine shares structural similarities with other benzomorphan derivatives, including Pentazocine , Phenazocine , and Metazocine . These compounds differ in substituents attached to the benzomorphan core, influencing receptor binding and pharmacokinetics:

| Compound | Key Structural Features | Receptor Activity |

|---|---|---|

| This compound | Methyl group at R₁; sulfonate salt form | Partial μ-agonist, κ-agonist |

| Pentazocine | Cyclopropylmethyl group at R₂ | Partial μ-agonist, κ-agonist |

| Phenazocine | Phenethyl substitution at R₃ | Full μ-agonist, δ-antagonist |

| Metazocine | Methoxy group at R₄ | Mixed μ/κ-agonist |

Source: Derived from structural data in patent literature

The methyl group in this compound enhances its solubility and bioavailability compared to Pentazocine, which has a bulkier cyclopropylmethyl group that slows absorption .

Pharmacological Profiles

Efficacy and Receptor Binding

- This compound : Demonstrates moderate μ-opioid receptor affinity (Ki = 12 nM) and strong κ-receptor binding (Ki = 4 nM), contributing to analgesia with reduced respiratory depression risk .

- Pentazocine : Lower μ-affinity (Ki = 45 nM) but higher κ-activity, leading to a ceiling effect in analgesia and increased dysphoria .

Clinical Outcomes

A 2003 study on this compound mesylate reported a 68% reduction in post-surgical pain scores (vs. 52% for placebo) with minimal nausea (8% incidence) . In contrast, Pentazocine shows higher rates of dizziness (15–20%) and hallucination (5%) due to pronounced κ-activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.